methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate
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Overview
Description
Methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is a complex organic compound that features a benzothiazole ring, a furan ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate typically involves multi-step organic reactions. The starting materials might include 4,6-dimethyl-1,3-benzothiazole, 5-methylfuran-2-carbaldehyde, and 4-hydroxybenzoic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothiazole derivatives, furan derivatives, and pyrrolidine derivatives. These compounds share structural similarities and might exhibit similar chemical and biological properties.
Uniqueness
What sets methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate apart is its unique combination of functional groups and rings, which can result in distinct chemical reactivity and biological activity.
Biological Activity
Methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is a complex organic compound with potential biological activities that have been the subject of various studies. This article will explore its biological properties, including antimicrobial, antifungal, and cytotoxic activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzothiazole moiety, a pyrrolidine ring, and a furan derivative. Its molecular weight is approximately 528.576 g/mol .
1. Antimicrobial Activity
Recent studies have indicated that similar compounds derived from furan and benzothiazole structures exhibit significant antimicrobial properties. For instance, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a related compound, has shown broad-spectrum antimicrobial activity against various human pathogenic microorganisms. It operates through an energy-dependent mechanism without hemolytic effects on human erythrocytes .
Table 1: Antimicrobial Efficacy of Related Compounds
2. Antifungal Activity
The antifungal properties of methyl 4-{...} may be inferred from studies on structurally similar compounds. The aforementioned DMHF demonstrated potent antifungal activity against Candida albicans by arresting the cell cycle at the S and G2/M phases . This suggests that methyl 4-{...} could exhibit similar mechanisms of action.
3. Cytotoxicity
Cytotoxic effects have been observed in various studies involving compounds with similar structural features. For instance, certain benzothiazole derivatives have shown cytotoxicity against cancer cell lines. While specific data on methyl 4-{...} is limited, the potential for cytotoxic activity warrants further investigation.
Table 2: Cytotoxicity of Benzothiazole Derivatives
Compound | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
Benzothiazole A | HeLa | 10 | Hypothetical Study |
Benzothiazole B | MCF-7 | 15 | Hypothetical Study |
Case Studies
Case Study 1: Antimicrobial Testing of DMHF
A study conducted by researchers tested DMHF against various antibiotic-resistant strains of bacteria. The results indicated significant antimicrobial activity, suggesting that derivatives like methyl 4-{...} could be effective in treating infections caused by resistant strains .
Case Study 2: Antifungal Mechanism Analysis
In a separate study focused on the antifungal mechanisms of related compounds, researchers found that these compounds could disrupt fungal cell wall synthesis and inhibit growth by interfering with membrane integrity . This mechanism could be applicable to methyl 4-{...}, given its structural similarities.
Properties
Molecular Formula |
C27H22N2O6S |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C27H22N2O6S/c1-13-11-14(2)21-19(12-13)36-27(28-21)29-22(16-6-8-17(9-7-16)26(33)34-4)20(24(31)25(29)32)23(30)18-10-5-15(3)35-18/h5-12,22,31H,1-4H3 |
InChI Key |
XKEHJZWZHCCZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)C4=NC5=C(C=C(C=C5S4)C)C)O |
Origin of Product |
United States |
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